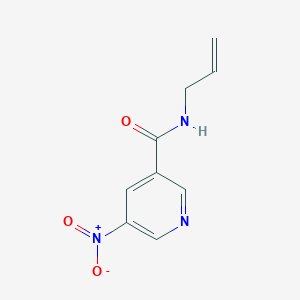
5-Nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-5-nitro-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group at the 5-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-5-nitro-nicotinamide typically involves the nitration of nicotinamide followed by N-allylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the nicotinamide ring. The resulting 5-nitro-nicotinamide is then subjected to N-allylation using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of N-Allyl-5-nitro-nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-5-nitro-nicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles such as halogens or acids.
Major Products Formed:
Reduction: 5-amino-nicotinamide.
Substitution: N-substituted-5-nitro-nicotinamides.
Addition: Allyl addition products.
Scientific Research Applications
N-Allyl-5-nitro-nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and allyl functionalities play a role.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Allyl-5-nitro-nicotinamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The allyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate cellular pathways, including DNA repair, oxidative stress response, and apoptosis .
Comparison with Similar Compounds
Nicotinamide: Lacks the nitro and allyl groups, making it less reactive in certain chemical reactions.
5-Nitro-nicotinamide: Similar structure but lacks the allyl group, affecting its biological activity and membrane permeability.
N-Allyl-nicotinamide: Lacks the nitro group, which reduces its potential for bioreduction and cytotoxicity.
Uniqueness: N-Allyl-5-nitro-nicotinamide is unique due to the presence of both nitro and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functionalities allows for a broader range of applications and interactions compared to its analogs .
Properties
CAS No. |
59290-13-0 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-nitro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O3/c1-2-3-11-9(13)7-4-8(12(14)15)6-10-5-7/h2,4-6H,1,3H2,(H,11,13) |
InChI Key |
KMEGLXQCLIENQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















